Phosphazenium fluoride P5-F
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Overview
Description
Phosphazenium fluoride P5-F, also known as tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium fluoride, is a highly reactive compound with the molecular formula C24H72FN16P5 and a molecular weight of 758.82 g/mol . This compound is known for its extreme reactivity and is often used as a source of “naked” fluoride ions in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphazenium fluoride P5-F can be synthesized through the reaction of tris(dimethylamino)phosphine with phosphorus pentachloride, followed by the addition of a fluoride source . The reaction typically occurs in an inert atmosphere to prevent the highly reactive intermediates from decomposing. The final product is often purified through recrystallization or distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphazenium fluoride P5-F undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other halides or leaving groups in organic compounds.
Complex Formation: It forms complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, metal salts, and other electrophiles . The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or acetonitrile under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the primary product is the substituted organic compound, while in complex formation, the product is the metal-phosphazenium complex .
Scientific Research Applications
Phosphazenium fluoride P5-F has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of phosphazenium fluoride P5-F involves the release of fluoride ions, which can then participate in various chemical reactions . The compound acts as a strong nucleophile, attacking electrophilic centers in other molecules and facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phosphazenium fluoride P5-F is unique compared to other similar compounds due to its high reactivity and ability to release “naked” fluoride ions . Similar compounds include:
Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride: Similar in structure but with chloride instead of fluoride.
Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium azide: Contains azide instead of fluoride.
These compounds share similar properties but differ in their reactivity and applications .
Properties
IUPAC Name |
tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72N16P5.FH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHWBJVVXMBGF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72FN16P5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468732 |
Source
|
Record name | Phosphazenium fluoride P5-F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156206-56-3 |
Source
|
Record name | Phosphazenium fluoride P5-F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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